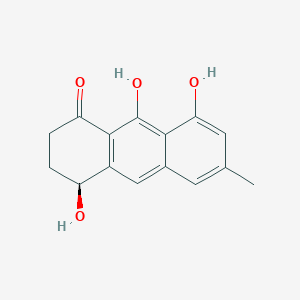
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methyl group attached to an anthracene backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one typically involves multi-step organic reactions. One common method includes the use of starting materials such as anthracene derivatives, which undergo hydroxylation and methylation reactions under controlled conditions. Specific catalysts and reagents, such as Lewis acids or bases, may be employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification methods such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydro derivatives.
Scientific Research Applications
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may target specific enzymes or receptors, modulating their activity and leading to biological effects such as antioxidant or anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A parent compound with a similar backbone but lacking hydroxyl and methyl groups.
1,4-Dihydroxyanthraquinone: Contains hydroxyl groups but differs in the position and number of functional groups.
6-Methyl-1,4-dihydroxyanthraquinone: Similar in structure but with different functional group positions.
Uniqueness
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C15H14O4/c1-7-4-8-6-9-10(16)2-3-11(17)14(9)15(19)13(8)12(18)5-7/h4-6,10,16,18-19H,2-3H2,1H3/t10-/m0/s1 |
InChI Key |
DCUUYLNMLNFTDN-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC2=CC3=C(C(=O)CC[C@@H]3O)C(=C2C(=C1)O)O |
Canonical SMILES |
CC1=CC2=CC3=C(C(=O)CCC3O)C(=C2C(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


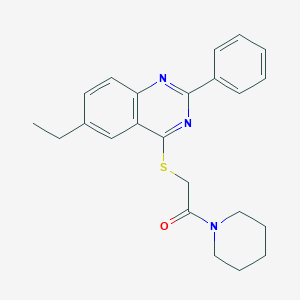
![7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione](/img/structure/B13810394.png)

![1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)
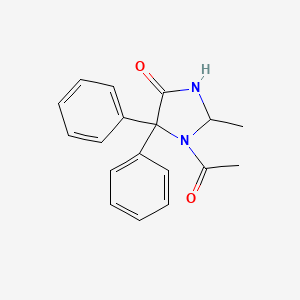
![3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid](/img/structure/B13810415.png)
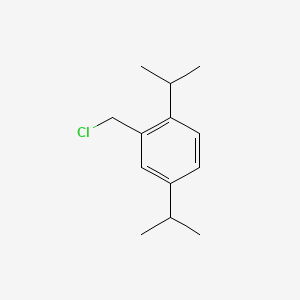

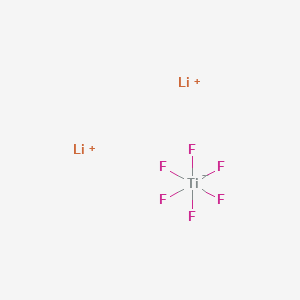
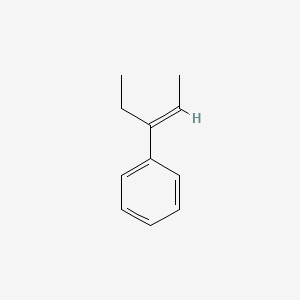
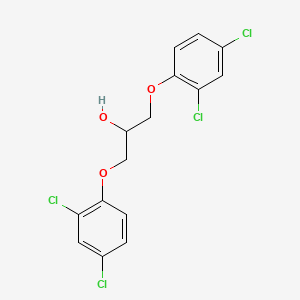
![2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-](/img/structure/B13810458.png)
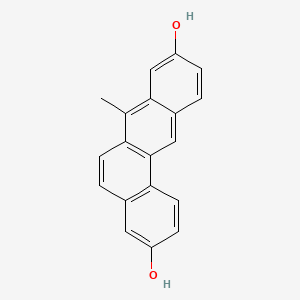
![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)
